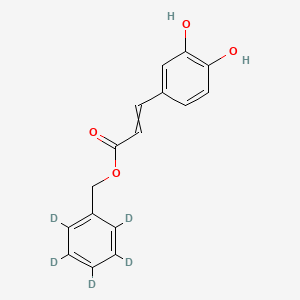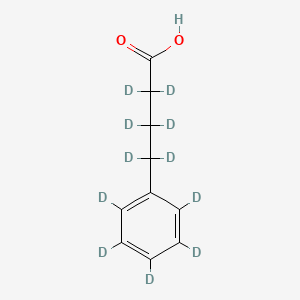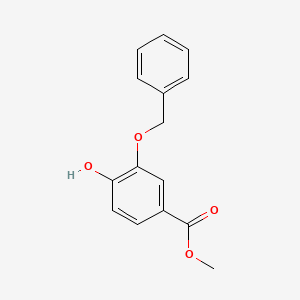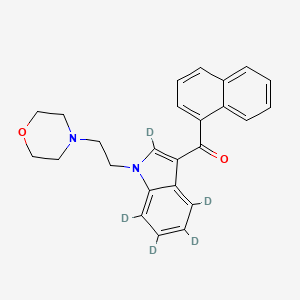
Caffeic Acid Benzyl Ester-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Caffeic Acid Benzyl Ester-d5” is a derivative of caffeic acid . It’s a natural product found in Populus deltoides, Populus laurifolia, and other organisms . It’s also related to Caffeic Acid Phenethyl Ester (CAPE), a phenylpropanoid naturally found in propolis that shows important biological activities .
Synthesis Analysis
This compound and its analogues can be synthesized via a modified Wittig reaction, an important tool in organic chemistry for the construction of unsaturated carbon–carbon bonds . The reactions are performed in a water medium at 90 °C . The aqueous Wittig reaction works best when one unprotected hydroxyl group is present in the phenyl ring .
Molecular Structure Analysis
The structure of caffeic acid allows it to function as an antioxidant . It has an aromatic core, a conjugated double bond, and hydroxyl groups . The presence of the double bond and the conjugated system can affect the antioxidant effect .
Chemical Reactions Analysis
This compound and its derivatives have shown antioxidant activity . The presence of free phenolic hydroxyl groups and their number and position in the phenyl ring are essential for the strength of the antioxidant activity .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C16H14O4 and a molecular weight of 270.28 . It’s a solid substance with a pale yellow to light yellow color .
Mechanism of Action
properties
IUPAC Name |
(2,3,4,5,6-pentadeuteriophenyl)methyl 3-(3,4-dihydroxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c17-14-8-6-12(10-15(14)18)7-9-16(19)20-11-13-4-2-1-3-5-13/h1-10,17-18H,11H2/i1D,2D,3D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVKQTNONPWVEL-RALIUCGRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C=CC2=CC(=C(C=C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])COC(=O)C=CC2=CC(=C(C=C2)O)O)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Azido-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-acetamide](/img/structure/B589006.png)





![8-Thia-2,3-diazaspiro[4.5]decane](/img/structure/B589019.png)


